

# Application Notes and Protocols for the Chemoenzymatic Synthesis of 2-Aryl Thiazolines

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## Compound of Interest

**Compound Name:** (2-(4-Fluorophenyl)thiazol-4-yl)methanol

**Cat. No.:** B570610

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These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of 2-aryl thiazolines, a class of nitrogen-containing heterocycles prevalent in bioactive natural products and pharmaceuticals. This approach offers a green and efficient alternative to traditional chemical syntheses, which often require harsh conditions and can lead to side reactions and racemization.<sup>[1]</sup> The core of this methodology is the use of vanillyl alcohol oxidases (VAOs) in a one-pot reaction to construct the 2-aryl thiazoline scaffold from readily available starting materials.

## Introduction

The synthesis of 2-aryl thiazolines is of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds. Traditional synthetic routes can be challenging, often involving multi-step processes and the use of hazardous reagents.<sup>[2]</sup> The chemoenzymatic method detailed here leverages the catalytic activity of vanillyl alcohol oxidases (VAOs) to facilitate the condensation of 4-hydroxybenzaldehydes with aminothiols, providing a streamlined and environmentally benign pathway to these valuable molecules.<sup>[1][3]</sup> This one-pot synthesis is characterized by its mild reaction conditions and broad substrate scope with respect to the aldehyde component.<sup>[3]</sup> Furthermore, protein engineering can be employed to expand the substrate scope for

aminothiols, enabling access to a wider variety of thiazoline derivatives.[1][3] The functional groups present in the enzymatically synthesized products also allow for subsequent chemical modifications, expanding the accessible chemical space for drug discovery programs.[1]

## Data Presentation

The following table summarizes the yields of 2-aryl thiazolines synthesized using the wild-type *Aspergillus niger* vanillyl alcohol oxidase (AmVAO) with various 4-hydroxybenzaldehyde derivatives and aminothiols.

Entry	4- Hydroxybenzal dehyde Derivative	Aminothiol	Product	Isolated Yield (%)
1	4- Hydroxybenzaldehyde	2- Aminoethanethiol	2-(4- Hydroxyphenyl)- 4,5- dihydrothiazole	92
2	3-Methoxy-4- hydroxybenzaldehyde	2- Aminoethanethiol	2-(4-Hydroxy-3- methoxyphenyl)- 4,5- dihydrothiazole	95
3	3,5-Dimethoxy-4- hydroxybenzaldehyde	2- Aminoethanethiol	2-(4-Hydroxy- 3,5- dimethoxyphenyl )4,5- dihydrothiazole	88
4	3-Bromo-4- hydroxybenzaldehyde	2- Aminoethanethiol	2-(3-Bromo-4- hydroxyphenyl)-4 ,5- dihydrothiazole	75
5	3-Chloro-4- hydroxybenzaldehyde	2- Aminoethanethiol	2-(3-Chloro-4- hydroxyphenyl)-4 ,5- dihydrothiazole	82
6	3-Iodo-4- hydroxybenzaldehyde	2- Aminoethanethiol	2-(4-Hydroxy-3- iodophenyl)-4,5- dihydrothiazole	71
7	2-Hydroxy-5- formylbenzoic acid	2- Aminoethanethiol	5-(4,5- Dihydrothiazol-2- yl)-2- hydroxybenzoic acid	85

8	4-Hydroxy-3-nitrobenzaldehyde	2-Aminoethanethiol	2-(4-Hydroxy-3-nitrophenyl)-4,5-dihydrothiazole	63
9	4-Hydroxybenzaldehyde	D-Cysteamine	(R)-2-(4-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid	45
10	4-Hydroxybenzaldehyde	L-Cysteine	(S)-2-(4-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid	Inaccessible with WT

Data extracted from Zhang, H., et al. (2024). *Angewandte Chemie International Edition*, 63(30), e202405833.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

### Protocol 1: General Procedure for the Chemoenzymatic Synthesis of 2-Aryl Thiazolines

This protocol describes the one-pot synthesis of 2-aryl thiazolines using wild-type AmVAO.

#### Materials:

- 4-Hydroxybenzaldehyde derivative (e.g., 4-hydroxybenzaldehyde)
- Aminothiol (e.g., 2-aminoethanethiol hydrochloride)
- Purified AmVAO enzyme solution (0.3 mg/mL)
- Tris-HCl buffer (50 mM, pH 9.0)
- Dimethyl sulfoxide (DMSO)

- Reaction vessel (e.g., glass vial or round-bottom flask)
- Magnetic stirrer and stir bar
- Incubator or temperature-controlled shaker (30 °C)

**Procedure:**

- To a reaction vessel, add the 4-hydroxybenzaldehyde derivative to a final concentration of 10 mM.
- Add the aminothiol to a final concentration of 50 mM.
- Add Tris-HCl buffer (50 mM, pH 9.0) to the desired final volume (e.g., 10 mL).
- Add DMSO to a final concentration of 10% (v/v) to aid in substrate solubility.
- Initiate the reaction by adding the purified AmVAO enzyme solution to a final concentration of 0.3 mg/mL.
- Seal the reaction vessel and place it on a magnetic stirrer in an incubator at 30 °C.
- Allow the reaction to proceed for 20 hours with gentle stirring.
- Monitor the reaction progress by an appropriate analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).
- Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

## Protocol 2: Gram-Scale Synthesis of 2-(4-Hydroxyphenyl)-4,5-dihydrothiazole

This protocol provides a scaled-up procedure for the synthesis of a specific 2-aryl thiazoline.

**Materials:**

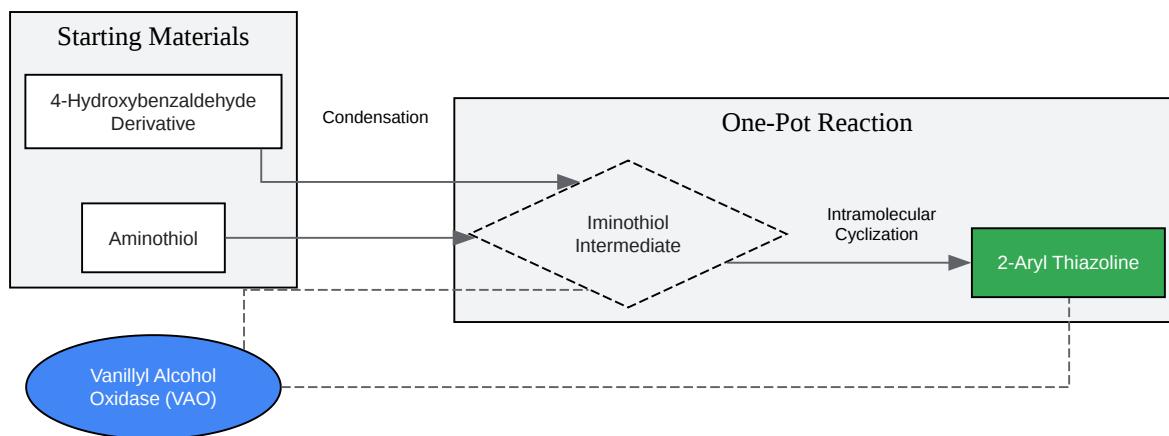
- 4-Hydroxybenzaldehyde (0.43 g)

- 2-Aminoethanethiol hydrochloride (adjust to 50 mM final concentration)
- Purified AmVAO enzyme solution (0.2 mg/mL)
- Tris-HCl buffer (50 mM, pH 9.0, 350 mL)
- Methanol (10% v/v)
- Large reaction vessel (e.g., 1 L flask)
- Orbital shaker (120 rpm)
- Temperature-controlled environment (30 °C)

#### Procedure:

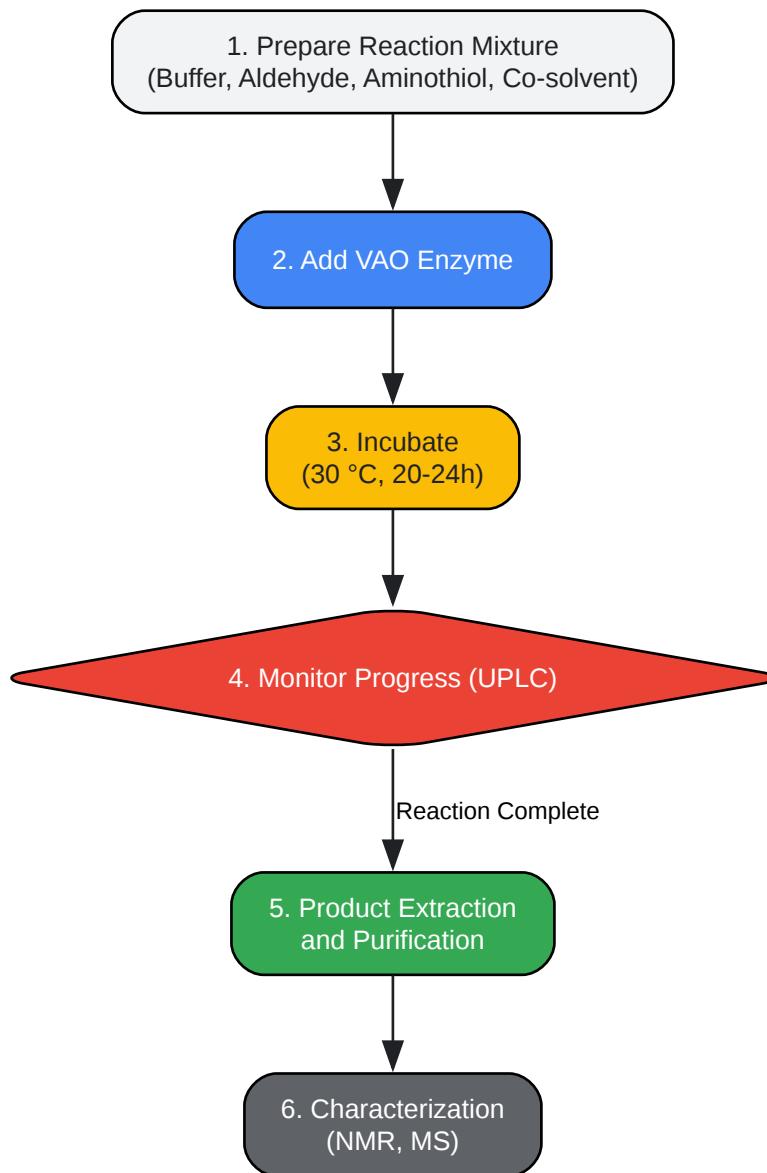
- In a 1 L flask, dissolve 0.43 g of 4-hydroxybenzaldehyde (10 mM final concentration) in 350 mL of Tris-HCl buffer (50 mM, pH 9.0) containing 10% (v/v) methanol.
- Add the corresponding amount of 2-aminoethanethiol hydrochloride to achieve a final concentration of 50 mM.
- Add the purified AmVAO enzyme solution to a final concentration of 0.2 mg/mL.
- Seal the flask and place it in an orbital shaker at 30 °C and 120 rpm.
- Incubate the reaction for 24 hours.
- After 24 hours, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-hydroxyphenyl)-4,5-dihydrothiazole.

## Visualizations



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Caption: Chemoenzymatic synthesis of 2-aryl thiazolines.



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Caption: General experimental workflow for the synthesis.

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## References

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- 3. Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
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